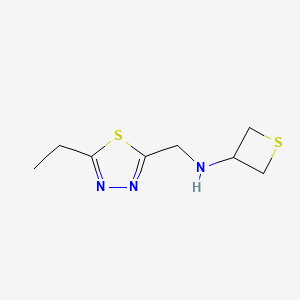![molecular formula C17H21N5O2 B12981899 8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one](/img/structure/B12981899.png)
8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one is a complex organic compound with a unique structure that includes multiple nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one involves multiple steps. One common method involves the acylation of 5-methyl-4-azatricyclo[4.3.1.13,8]undec-4-ene, followed by irradiation of the resulting 4-aroyl derivatives. This process leads to the formation of substituted octahydro compounds via enamide photocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ is commonly used for oxidation reactions involving this compound.
Photocyclization: Enamide photocyclization is a key step in the synthesis of this compound, typically requiring UV irradiation.
Major Products
The major products formed from these reactions include substituted octahydro compounds and hexahydroisoquinolin-5(7H)-ones .
Scientific Research Applications
8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one involves its interaction with specific molecular targets. The compound’s multiple nitrogen and oxygen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9,10,11,12,13-Octahydro-5H-cyclodeca[b]indole: This compound shares a similar octahydro structure but differs in its functional groups and overall reactivity.
2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin: Another compound with a similar cyclic structure, used in the formation of complexes with alkali-metal salts.
Uniqueness
8,9,10,11,12,13,14,15-Octahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclooctadecin-2(1H)-one is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
10-oxa-3,6,18,20,23-pentazatricyclo[17.3.1.04,9]tricosa-1(23),4(9),5,7,19,21-hexaen-2-one |
InChI |
InChI=1S/C17H21N5O2/c23-16-13-6-10-20-17(22-13)19-8-4-2-1-3-5-11-24-15-7-9-18-12-14(15)21-16/h6-7,9-10,12H,1-5,8,11H2,(H,21,23)(H,19,20,22) |
InChI Key |
BIZHNCXPWBJJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC2=NC=CC(=N2)C(=O)NC3=C(C=CN=C3)OCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


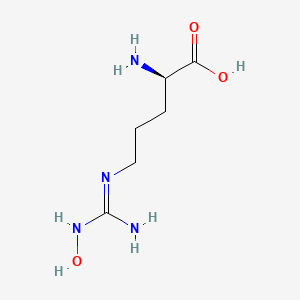
![6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B12981833.png)
![2-Bromo-5,6-difluorobenzo[d]thiazole](/img/structure/B12981835.png)
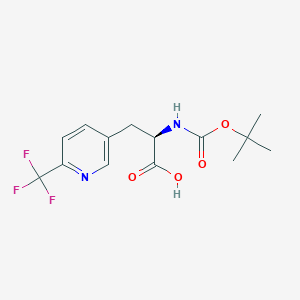
![5-(Methoxycarbonyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12981846.png)
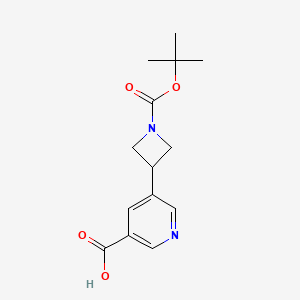
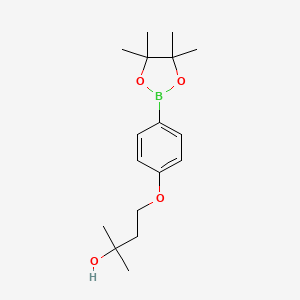

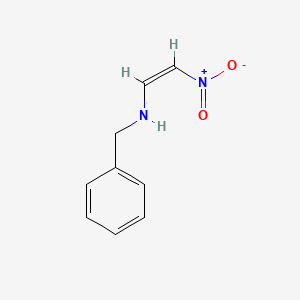
![rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12981895.png)
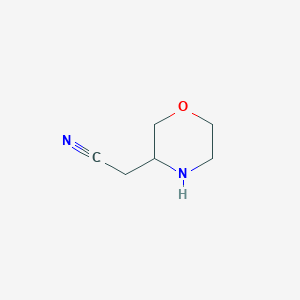
![(1S,4S)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12981917.png)

